molecular formula C22H23N3O5 B2875474 [2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 566144-74-9

[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

Cat. No.: B2875474
CAS No.: 566144-74-9
M. Wt: 409.442
InChI Key: KAMWUFBHJYHBSJ-UHFFFAOYSA-N
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Description

“[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate” is a derivative of Nalidixic acid . Nalidixic acid is a potent antibacterial agent selected from a large group of 1,8-naphthyridines .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl 3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in 56–80% yield .


Molecular Structure Analysis

The molecular formula of the compound is C14H16N2O3 . The average mass is 260.288 Da and the monoisotopic mass is 260.116089 Da .


Chemical Reactions Analysis

The compound is part of the 1,8-naphthyridines group, which has been synthesized through various methods including multicomponent reactions . The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl 3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm 3, a boiling point of 403.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 197.7±28.7 °C . The index of refraction is 1.556 and the molar refractivity is 69.6±0.3 cm 3 .

Scientific Research Applications

Synthesis Methods

Studies have described the synthesis of naphthyridine derivatives using different starting materials and reactions. For example, the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones through a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, highlighting the diverse synthetic routes for naphthyridine compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).

Crystal Structure and Antitumor Activity

The crystal structure and antitumor activity of certain naphthyridine derivatives have been studied, indicating their potential in cancer treatment. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate showed distinct inhibition of the proliferation of some cancer cell lines, suggesting the therapeutic potential of naphthyridine derivatives (Liu et al., 2018).

Enzyme Inhibitors with Neuroprotective Properties

Naphthyridine derivatives like ITH4012 have been identified as novel acetylcholinesterase inhibitors with additional properties such as acting as a calcium promoter and having neuroprotective effects. This highlights their potential in treating neurodegenerative diseases by reducing cell death induced by various compounds (Orozco et al., 2004).

Synthesis and Optical Properties for Alzheimer’s Diagnosis

Derivatives have been synthesized for use as fluorescent probes for β-amyloids, indicating their application in diagnosing Alzheimer’s disease. These compounds exhibit high binding affinities toward Aβ(1–40) aggregates, providing a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Mechanism of Action

The compound is a derivative of Nalidixic acid, which is a potent antibacterial agent . The antibacterial activity of Nalidixic acid was discovered by Lesher et al. in 1962 .

Safety and Hazards

As a derivative of Nalidixic acid, the compound may have similar safety and hazards. Nalidixic acid is used in the treatment of urinary infections and has a successful bacteriostatic action, strongly expressed against some Gram-positive microorganisms and limited to certain Gram-negative microorganisms .

Future Directions

The future directions of this compound could be in the development of more ecofriendly, safe, and atomeconomical approaches for the synthesis of 1,8-naphthyridines . Additionally, due to its antibacterial properties, it could be used in the treatment of various infections .

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-4-25-12-16(20(27)15-11-10-14(3)23-21(15)25)22(28)30-13-19(26)24-17-8-6-7-9-18(17)29-5-2/h6-12H,4-5,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMWUFBHJYHBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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